molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2487807
CAS RN: 1517344-87-4
M. Wt: 245.201
InChI Key: KVGQIRCTCZFWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is widely prevalent in pharmaceutical and agrochemical compounds .


Synthesis Analysis

Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes .


Molecular Structure Analysis

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . Its structure and redox potentials are dependent on the structure of the molecule it is part of .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates . This reaction can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .


Physical And Chemical Properties Analysis

Fluorine compounds, including those with the trifluoromethyl group, are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . These properties make them abundant in more than 20% of pharmaceutical and agrochemical products .

Mechanism of Action

The mechanism of action of trifluoromethylation involves the excited state of photoredox catalysts generated by irradiation of visible light . These catalysts can serve as both a 1e-oxidant and a 1e-reductant .

Future Directions

The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The future of trifluoromethylation reactions looks promising, with potential for further improvements in the field .

properties

IUPAC Name

2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQIRCTCZFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

1517344-87-4
Record name 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.